[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid
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Overview
Description
[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopropylamino group, an oxadiazole ring, and a thioacetic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid typically involves multiple steps, starting with the formation of the oxadiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes makes it a valuable tool for understanding biochemical processes.
Medicine
In medicine, this compound has potential therapeutic applications. It can be used as a lead compound for developing new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be utilized in the development of new materials with unique properties. Its structural features make it suitable for creating polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid involves its interaction with specific molecular targets. The cyclopropylamino group and oxadiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [({5-[(Amino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid
- [({5-[(Methylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid
- [({5-[(Ethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid
Uniqueness
[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid stands out due to its cyclopropylamino group, which imparts unique steric and electronic properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.
Properties
IUPAC Name |
2-[[5-(cyclopropylcarbamoyl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4S/c13-7(14)4-17-3-6-11-9(16-12-6)8(15)10-5-1-2-5/h5H,1-4H2,(H,10,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVVVVSIFNLNDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NC(=NO2)CSCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901135144 |
Source
|
Record name | 2-[[[5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl]methyl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901135144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119452-73-1 |
Source
|
Record name | 2-[[[5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl]methyl]thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[[5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl]methyl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901135144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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